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These application notes provide a comprehensive overview and detailed protocols for
implementing cascade screening for Familial Hypercholesterolemia (FH). Cascade screening is
a highly effective and cost-efficient method for identifying individuals at high risk for premature
atherosclerotic cardiovascular disease due to this common genetic disorder.[1][2][3][4]

Introduction to Familial Hypercholesterolemia and
Cascade Screening

Familial Hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized
by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C).[1][5] This leads to an
increased risk of premature coronary heart disease.[6] The prevalence of heterozygous FH is
estimated to be between 1 in 250 and 1 in 300 individuals, yet a significant majority of affected
individuals remain undiagnosed.[1][3]

Cascade screening is a systematic process of identifying affected relatives of an individual
diagnosed with FH (the "index case" or "proband").[7][8][9] Because first-degree relatives of an
index case have a 50% chance of inheriting the FH-causing genetic variant, this targeted
approach is significantly more efficient than general population screening.[5][7][8] Early
diagnosis and initiation of lipid-lowering therapies can dramatically reduce the morbidity and
mortality associated with FH.[3]
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Quantitative Data on Cascade Screening Strategies

The effectiveness and cost-effectiveness of various cascade screening protocols have been
evaluated in numerous studies. The following tables summarize key quantitative data to inform
the selection of a screening strategy.

Table 1: Yield of Different Cascade Screening Strategies
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Yield (Proportion of New Cases
Screening Strategy  Relatives Testing Identified per Index Reference
Positive) Case
Contact Method
Direct Contact by )
] Higher 2.06 [3]
Healthcare Provider
Indirect Contact by
Lower 0.86 [3]
Index Case
Testing Modality
Genetic Testing Higher 2.47 [3]
Biochemical (LDL-C)
) Lower 0.42 [3]
Testing
Combined Clinical
o . 6.6 per 1000 screened
Criteria & Genetic ) N/A [10]
) (general population)
Testing
o o 3.7 per 1000 screened
Clinical Criteria Alone ) N/A [10]
(general population)
) ) 3.8 per 1000 screened
Genetic Testing Alone ) N/A [10]
(general population)
Scope of Screening
Beyond First-Degree )
) Higher 3.65 [3]
Relatives
First-Degree Relatives
Lower 0.80 [3]

Only

Table 2: Cost-Effectiveness of Cascade Screening for FH

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://pmc.ncbi.nlm.nih.gov/articles/PMC9238728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9238728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9238728/
https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://www.ahajournals.org/doi/10.1161/CIRCGEN.119.002723
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Study Perspective

Incremental Cost-

. Effectiveness Ratio Conclusion Reference
& Location
(ICER)
Payer Perspective €29,608 per QALY ]
. . Cost-effective
(Spain) gained
Social Perspective Dominant (cost-saving )
) ) Cost-effective [1]
(Spain) and more effective)
] £5,806 per QALY ) ]
UK Services ) Highly cost-effective [11]
gained
) ] < $50,000 per life year
US Simulation (1st _ , _
) gained (if started Cost-effective [12]
degree relatives)
before age 40)
_ _ < $50,000 per life year
US Simulation (2nd ) ) )
gained (if started at Cost-effective [12]

degree relatives)

age 10)

Systematic Review
(High-Income

Countries)

Ranges from
dominant to
US$104,877 per
QALY

Generally cost-

effective

[2]

QALY: Quality-Adjusted Life Year

Experimental Protocols
Protocol 1: Identification of the Index Case

The successful initiation of cascade screening hinges on the accurate diagnosis of the index

case. A combination of clinical criteria and genetic testing is recommended.

1.1. Clinical Assessment:

o Patient History: Collect a detailed personal and family history of premature cardiovascular

disease and hypercholesterolemia.
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» Physical Examination: Examine for physical signs of FH, such as tendon xanthomas and
corneal arcus.[5]

 Lipid Profile: Measure fasting lipid levels, specifically LDL-C. Untreated LDL-C levels >190
mg/dL in adults or >160 mg/dL in individuals under 20 years should raise suspicion for FH.[4]

» Clinical Diagnostic Criteria: Apply standardized criteria such as the Dutch Lipid Clinic
Network (DLCN), Simon Broome, or MEDPED criteria to establish a clinical diagnosis of
definite or probable FH.[6][7]

1.2. Genetic Testing of the Index Case:

» Gene Panel: Perform genetic testing for pathogenic variants in the primary FH-causing
genes: LDLR, APOB, and PCSK9.[13] Analysis should include sequencing of all exons and
exon/intron boundaries, as well as deletion/duplication analysis for LDLR.[13]

« Interpretation: A positive genetic test confirming a pathogenic variant provides a definitive
diagnosis of FH.[13] The absence of an identifiable mutation does not exclude a clinical
diagnosis of FH, as some cases may be due to polygenic factors or mutations in
undiscovered genes.[11][13]

Protocol 2: Family Tracing and Contact

Once an index case is confirmed, a systematic approach to identifying and contacting at-risk
relatives is crucial.

2.1. Pedigree Construction:

o Work with the index case to construct a detailed family pedigree, identifying all first- and
second-degree relatives.

2.2. Contact Strategy:

o Direct Contact: Whenever possible and with the index case's consent, a healthcare
professional (e.g., genetic counselor, specialized nurse) directly contacts at-risk relatives.
This method has a higher uptake rate.[3]
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« Indirect Contact: The index case is provided with information and materials to share with
their relatives. This approach is less effective but may be necessary in some situations.[3]

» Combined Approach: A combination of direct and indirect contact may be the most practical
and effective strategy.[14]

Protocol 3: Screening of Relatives

3.1. Genetic Cascade Testing (Gold Standard):

Applicability: This method is used when a specific FH-causing mutation has been identified in
the index case.[7][15]

Procedure: At-risk relatives are tested specifically for the known familial variant. This
provides an unambiguous diagnosis.[9][15]

Age for Testing: National guidelines suggest that children of a parent with a known FH
variant should be tested by the age of 10.[15] Statin therapy is typically initiated between the
ages of 8 and 10 for children with heterozygous FH.

3.2. Biochemical (LDL-C) Cascade Testing:

Applicability: This method is used when a causative mutation has not been identified in the
index case.[16]

Procedure: Relatives undergo lipid profile testing. Diagnosis is based on age- and sex-
specific LDL-C thresholds.[16]

Limitations: There is a significant overlap in LDL-C levels between individuals with and
without FH, which can lead to both false-positive and false-negative results.[9][13]
Approximately 20% of family members with an LDLR mutation but modestly elevated LDL-C
may be missed if only LDL-C levels are used.[9]

Visualizations
Genetic Basis of Familial Hypercholesterolemia

Caption: Genetic mutations in FH disrupt the LDL receptor pathway, leading to elevated LDL-C.
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Caption: Workflow for FH cascade screening from index case identification to relative testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Familial Hypercholesterolemia (FH)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1532987#cascade-screening-protocols-for-th-in-
families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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